molecular formula C20H17N3O2S B2713169 ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate CAS No. 1414661-80-5

ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B2713169
CAS No.: 1414661-80-5
M. Wt: 363.44
InChI Key: NEYJBSLCTLMEBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate is a complex organic compound featuring a benzimidazole moiety fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core by reacting 1,2-phenylenediamine with an appropriate carboxylic acid under dehydrating conditions, such as polyphosphoric acid . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced nitrogen functionalities.

Scientific Research Applications

Ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate is unique due to its combined benzimidazole and thiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds that may only contain one of these moieties.

Properties

IUPAC Name

ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-3-25-20(24)17-12(2)21-19(26-17)14-10-8-13(9-11-14)18-22-15-6-4-5-7-16(15)23-18/h4-11H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYJBSLCTLMEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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